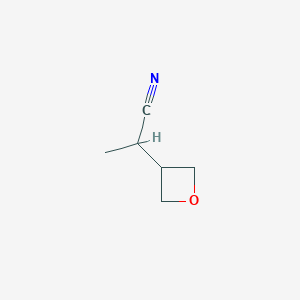

2-(Oxetan-3-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

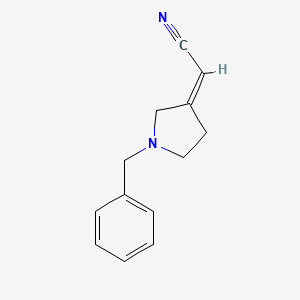

“2-(Oxetan-3-yl)propanenitrile” is a chemical compound that belongs to the class of organic nitriles. It has a CAS Number of 1782884-74-5 . The IUPAC name for this compound is also “2-(Oxetan-3-yl)propanenitrile” and its InChI Code is 1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3 .

Synthesis Analysis

The synthesis of oxetane derivatives, including “2-(Oxetan-3-yl)propanenitrile”, has been a topic of interest in recent years . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yl)propanenitrile” is represented by the formula C6H9NO . This compound contains a four-membered oxetane ring, which is known for its contrasting behaviors in terms of its influence on physicochemical properties and its propensity to undergo ring-opening reactions .Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-yl)propanenitrile”, have been shown to undergo a variety of chemical reactions. The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .Physical And Chemical Properties Analysis

“2-(Oxetan-3-yl)propanenitrile” is a liquid at room temperature . Its molecular weight is 111.14 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Pharmaceutical Synthesis

2-(Oxetan-3-yl)propanenitrile serves as a precursor in the synthesis of various pharmaceutical compounds. Its oxetane ring is a valuable pharmacophore due to its conformational rigidity and ability to engage in hydrogen bonding, which can improve the bioavailability and metabolic stability of drugs .

Material Science

In material science, this compound can be used to create polymers with unique properties. The oxetane ring can impart a high degree of strain into a polymer backbone, leading to materials with enhanced strength and thermal stability .

Chemical Synthesis

This nitrile functions as an intermediate in organic synthesis, particularly in the construction of complex molecules with oxetane rings. It can undergo various chemical reactions, including ring-opening, to yield a range of functionalized products .

Analytical Chemistry

2-(Oxetan-3-yl)propanenitrile can be used as a standard or reagent in analytical methods. Its distinct chemical structure allows it to serve as a reference compound in chromatography and spectroscopy applications .

Heterocyclic Amino Acid Derivatives

It is instrumental in the synthesis of new heterocyclic amino acid derivatives. These derivatives are important for the development of novel peptides and peptidomimetics with potential therapeutic applications .

Suzuki–Miyaura Cross-Coupling Reactions

The compound is used in Suzuki–Miyaura cross-coupling reactions to create novel heterocyclic compounds. This reaction is pivotal for creating new molecules that can be used in drug discovery and development .

Mécanisme D'action

While the specific mechanism of action for “2-(Oxetan-3-yl)propanenitrile” is not mentioned in the retrieved papers, oxetanes in general have been widely adopted in medicinal chemistry programs in recent years . They have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties .

Safety and Hazards

The safety information available for “2-(Oxetan-3-yl)propanenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Orientations Futures

Oxetanes, including “2-(Oxetan-3-yl)propanenitrile”, are expected to continue to be a topic of interest in medicinal chemistry and other fields. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Future research will likely continue to explore the synthesis and applications of oxetane derivatives .

Propriétés

IUPAC Name |

2-(oxetan-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWMBKLURIZFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yl)propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2878764.png)

![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2878768.png)

![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)

![Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2878772.png)

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2878780.png)

![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)

![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)